molecular formula C28H36ClNO2 B11447970 9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11447970
M. Wt: 454.0 g/mol
InChI Key: XEBWUPSFZSDQSM-UHFFFAOYSA-N
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Description

9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, multiple methyl groups, and a decahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of chlorophenyl derivatives and tetramethyl-substituted cyclohexanone in the presence of a strong acid catalyst to facilitate the formation of the acridine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.

    Substitution: Halogenation or nitration reactions can introduce new substituents on the aromatic ring, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents (e.g., bromine, chlorine). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas such as anti-inflammatory or anticancer therapies.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group but different overall structure and pharmacological effects.

    Indole Derivatives: Compounds with an indole core that share some structural similarities and biological activities.

Uniqueness

What sets 9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-PENTYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE apart is its unique combination of a decahydroacridine core with multiple methyl and chlorophenyl substituents

Properties

Molecular Formula

C28H36ClNO2

Molecular Weight

454.0 g/mol

IUPAC Name

9-(3-chlorophenyl)-3,3,6,6-tetramethyl-10-pentyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C28H36ClNO2/c1-6-7-8-12-30-20-14-27(2,3)16-22(31)25(20)24(18-10-9-11-19(29)13-18)26-21(30)15-28(4,5)17-23(26)32/h9-11,13,24H,6-8,12,14-17H2,1-5H3

InChI Key

XEBWUPSFZSDQSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C(C3=C1CC(CC3=O)(C)C)C4=CC(=CC=C4)Cl)C(=O)CC(C2)(C)C

Origin of Product

United States

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